methyl (5-formyl-1-methyl-1H-pyrrol-2-yl)acetate
Overview
Description
Methyl (5-formyl-1-methyl-1H-pyrrol-2-yl)acetate is a chemical compound with the molecular weight of 167.16 . It is a white to orange solid and its IUPAC name is methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate .
Synthesis Analysis
The synthesis of pyrrole derivatives, such as this compound, can be achieved through various methods . One approach involves the condensation of carboxylic acid moiety with substituted amine i.e. 2,4,4-trimethoxybutan-1-amine under reflux conditions followed by acid-mediated cyclization .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9NO3/c1-9-6(5-10)3-4-7(9)8(11)12-2/h3-5H,1-2H3 . This code provides a unique identifier for the compound and can be used to generate a 3D structure .Physical And Chemical Properties Analysis
This compound is a white to orange solid . It should be stored at 4°C . The compound is highly soluble in water and other polar solvents .Scientific Research Applications
Antimicrobial Properties
A study focused on synthesizing novel methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, which are structurally similar to methyl (5-formyl-1-methyl-1H-pyrrol-2-yl)acetate. These compounds exhibited significant antibacterial and antifungal activities, attributed to the presence of the heterocyclic ring in their structure. The study highlights their potential as antimicrobial agents (Hublikar et al., 2019).
Identification in Natural Products
Research on Lycium chinense fruits led to the identification of novel pyrrole alkaloids closely related to this compound. The structures of these compounds were elucidated using NMR and HRMS data, indicating their natural occurrence and potential bioactive properties (Youn et al., 2016).
Synthesis of Complex Molecules
A study on the synthesis of 1,3-diaryl-pyrrolo[1,2-a]quinoxalines involved compounds structurally related to this compound. These compounds were used in reactions leading to complex molecules with potential pharmaceutical applications (Potikha & Kovtunenko, 2009).
Novel Therapeutic Tools
Another study focused on synthesizing heteroaryldipyrromethanes, including compounds structurally similar to this compound. These compounds were used to develop metalloporphyrins, indicating their importance in creating novel therapeutic tools (Farhanullah & Ram, 2009).
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-(5-formyl-1-methylpyrrol-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-10-7(5-9(12)13-2)3-4-8(10)6-11/h3-4,6H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUAHKXYMJUQTDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C=O)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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